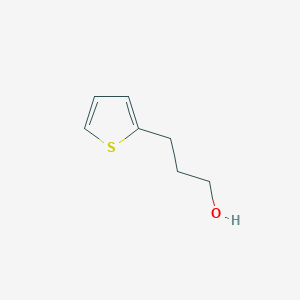

3-(Thiophen-2-yl)propan-1-ol

概要

説明

3-(Thiophen-2-yl)propan-1-ol is a compound that is related to various research areas, including the synthesis of pharmaceutical intermediates, the development of new materials with potential non-linear optical properties, and the creation of novel bioactive molecules with antioxidant and antimicrobial activities. Although the provided papers do not directly discuss 3-(Thiophen-2-yl)propan-1-ol, they do provide insights into similar compounds that can help infer the properties and applications of the compound .

Synthesis Analysis

The synthesis of related thiophene-containing compounds often involves Claisen-Schmidt condensation reactions, as seen in the synthesis of 1-(2'-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one and chalcone derivatives . These methods typically require the use of a base, such as potassium hydroxide, and an alcohol solvent, such as ethanol, to facilitate the reaction. The synthesis of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, an important intermediate for the antidepressant R-Duloxetine, has been summarized with various starting materials, including acetylthiophene and thiophenecarboxaldehyde . These methods highlight the versatility and adaptability of thiophene-based syntheses.

Molecular Structure Analysis

The molecular structure of thiophene-containing compounds is often characterized using techniques such as FT-IR spectroscopy, NMR, and X-ray diffraction. For example, the crystal and molecular structure of TTCP was confirmed by X-ray diffraction, revealing a monoclinic space group and specific bond angles and lengths . Similarly, the structure of a novel bioactive molecule was established by single crystal X-ray diffraction, which showed a triclinic space group and was stabilized by intermolecular non-covalent interactions . These studies demonstrate the importance of molecular structure analysis in understanding the properties of thiophene derivatives.

Chemical Reactions Analysis

Thiophene derivatives participate in various chemical reactions, often leading to the formation of compounds with significant biological activities. For instance, the synthesis of novel 2-arylphenyl ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives involved reactions that yielded compounds with excellent antifungal activities . The Claisen-Schmidt condensation reaction is a common method used to create chalcone derivatives with potential antioxidant and antimicrobial properties . These reactions are crucial for the development of new therapeutic agents and functional materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be inferred from spectroscopic and computational analyses. Vibrational spectroscopy, including FT-IR and Laser-Raman, along with computational methods like DFT, provide insights into the geometric parameters and vibrational frequencies of these compounds . The optical properties, such as transmission, can be studied using UV-visible spectral studies . Additionally, the presence of nonlinearity in third harmonic generation indicates potential applications in non-linear optics . The analysis of HOMO and LUMO energy levels further contributes to the understanding of the electronic properties of these molecules .

科学的研究の応用

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Medicinal Chemistry

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They show a variety of properties and applications, attracting great interest in industry as well as academia . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Synthesis of Thiophene Derivatives

The synthesis of thiophene derivatives by heterocyclization of various substrates has been highlighted . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Use in Synthetic Drugs

Thiophene-based compounds are used in the synthesis of various drugs . For instance, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents and 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents .

Use in Biocatalysis

N-methyl-3-oxo-3-(thiophen-2-yl) propanamide, a derivative of thiophene, has been studied for its potential use in biocatalysis .

Use in Research

(S)-3-Methylamino-1-(thiophen-2-yl)propan-1-ol is offered for experimental and research use . This suggests that it could be used in various scientific research applications, although the specific details are not provided.

Use in Synthetic Drugs

Thiophene-based compounds are used in the synthesis of various drugs . For instance, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents and 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents .

Use in Biocatalysis

N-methyl-3-oxo-3-(thiophen-2-yl) propanamide, a derivative of thiophene, has been studied for its potential use in biocatalysis .

Use in Research

(S)-3-Methylamino-1-(thiophen-2-yl)propan-1-ol is offered for experimental and research use . This suggests that it could be used in various scientific research applications, although the specific details are not provided.

将来の方向性

The future directions of research on “3-(Thiophen-2-yl)propan-1-ol” and other thiophene derivatives could involve further exploration of their synthesis methods and biological activities . Thiophene derivatives have a wide range of applications in medicinal chemistry and material science, and they continue to attract interest from scientists .

特性

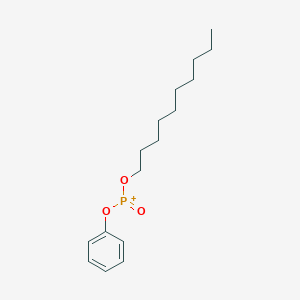

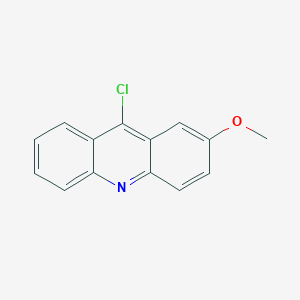

IUPAC Name |

3-thiophen-2-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10OS/c8-5-1-3-7-4-2-6-9-7/h2,4,6,8H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFZLZCBCSKUPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80518512 | |

| Record name | 3-(Thiophen-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80518512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Thiophen-2-yl)propan-1-ol | |

CAS RN |

19498-72-7 | |

| Record name | 2-Thiophenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19498-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Thiophen-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80518512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B100714.png)

![4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B100720.png)